molecular formula C17H20N4O3 B569116 N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester CAS No. 1369510-38-2

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester

Cat. No.: B569116
CAS No.: 1369510-38-2
M. Wt: 328.4 g/mol
InChI Key: WDFFNQYWFRNWGF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine methyl ester follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple heteroatoms and functional groups. The preferred International Union of Pure and Applied Chemistry name for this compound is methyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which systematically describes the structural arrangement from the methyl ester terminus through the propanoate chain to the substituted benzamide core. The Chemical Abstracts Service has assigned the registry number 1369510-38-2 to this compound, providing a unique identifier for database searches and regulatory documentation.

Alternative systematic names include methyl 3-{1-[3-amino-4-(methylamino)phenyl]-N-(pyridin-2-yl)formamido}propanoate and β-alanine, N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-, methyl ester, each emphasizing different structural features of the molecule. The nomenclature complexity arises from the compound's multiple nitrogen-containing substituents and the need to specify the connectivity between the benzoyl group, pyridine ring, and β-alanine backbone. The systematic name construction begins with the methyl ester functionality, proceeds through the three-carbon propanoate chain, and terminates with the detailed description of the N-substituted benzamide core bearing both amino and methylamino substituents.

The International Union of Pure and Applied Chemistry naming conventions require careful attention to the substitution pattern on the benzene ring, where the amino group occupies the 3-position and the methylamino group occupies the 4-position relative to the carbonyl carbon. The pyridinyl substitution is specifically designated as occurring at the 2-position of the pyridine ring, distinguishing it from potential isomers with substitution at the 3- or 4-positions. This systematic approach ensures unambiguous identification of the compound across different chemical databases and regulatory frameworks.

Properties

CAS No.

1369510-38-2

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C17H20N4O3/c1-19-14-7-6-12(11-13(14)18)17(23)21(10-8-16(22)24-2)15-5-3-4-9-20-15/h3-7,9,11,19H,8,10,18H2,1-2H3

InChI Key

WDFFNQYWFRNWGF-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Acid-catalyzed esterification : The reaction employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol under reflux. Typical conditions include a 1:5 molar ratio of acid to methanol, with yields ranging from 75–85% after 12–24 hours.

  • Coupling agents : Alternatives like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) achieve higher yields (90–95%) at room temperature within 6 hours.

Table 1: Comparative Esterification Methods

MethodCatalyst/SolventTemperatureTime (h)Yield (%)Purity (%)
Acid-catalyzedH₂SO₄/MeOHReflux248298.5
DCC/DMAPDCM25°C69399.2

Transesterification of the Ethyl Ester Analog

The ethyl ester precursor (CAS 212322-56-0) serves as a starting material for methyl ester synthesis via transesterification.

Mechanistic Pathway

Methanol displaces the ethyl group in a nucleophilic acyl substitution, facilitated by acidic or basic conditions:

  • Acidic transesterification : HCl gas is bubbled into a methanol solution of the ethyl ester, heated to 60°C for 8 hours. This method yields 78–85% product.

  • Alkaline conditions : Sodium methoxide (NaOMe) in methanol at 50°C for 6 hours achieves comparable yields (80%) but requires stringent moisture control.

Purification Challenges

Residual ethyl ester and over-esterification byproducts necessitate chromatographic purification (silica gel, ethyl acetate/hexane). Purity post-purification exceeds 99%.

Stepwise Synthesis from Fragments

A modular approach constructs the molecule from three subunits:

  • 3-Amino-4-(methylamino)benzoic acid : Prepared via nitration and reduction of 4-methylaminobenzoic acid.

  • β-Alanine methyl ester : Synthesized by treating β-alanine with thionyl chloride (SOCl₂) followed by methanol.

  • Pyridinyl coupling : The benzoic acid is activated as an acyl chloride (using SOCl₂) and reacted with N-pyridinyl-β-alanine methyl ester in tetrahydrofuran (THF) with triethylamine (Et₃N).

Table 2: Key Reaction Parameters for Fragment Coupling

StepReagentsSolventTemperatureYield (%)
Acyl chloride formationSOCl₂Toluene80°C95
Amide couplingEt₃N, THFTHF0°C → 25°C88

Quality Control and Impurity Profiling

Critical impurities include:

  • Dabigatran dimer : Forms via intermolecular acylation during coupling steps. Controlled by limiting reaction time to ≤6 hours.

  • Nitro derivatives : Arise from incomplete reduction of nitro intermediates. Mitigated by hydrogenation at 50 psi H₂ with Pd/C.

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity ≥99%, with retention times of 8.2 min (target) vs. 10.5 min (dimer).

Industrial-Scale Optimization

Patent data reveals scalability improvements:

  • Solvent selection : THF or ethyl acetate enhances reaction homogeneity and reduces byproducts.

  • Catalyst recycling : Potassium iodide (KI) in acetone improves atom economy, reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The compound is compared below with structurally related esters and intermediates, focusing on molecular features, applications, and functional group variations.

Structural Analogs in Pharmaceutical Intermediates

a) N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Ethyl Ester (CAS 212322-56-0)
  • Molecular Formula : C₁₇H₂₁N₅O₃
  • Molecular Weight : 343.39 g/mol
  • Key Features: Ethyl ester group, amino-methylamino benzoyl, and pyridinyl-β-alanine backbone.
  • Application: Intermediate in Dabigatran synthesis.
b) Ethyl N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alaninate (CAS 211915-84-3)
  • Molecular Formula : C₂₇H₂₆N₆O₃
  • Molecular Weight : 482.54 g/mol
  • Key Features: Incorporates a benzimidazole ring and 4-cyanophenyl group, increasing structural complexity and molecular weight.
  • Application : Intermediate in thrombin inhibitors. The benzimidazole moiety enhances binding affinity to thrombin’s active site compared to simpler benzoyl derivatives .
c) Methyl N-(4-chloro-3-nitrobenzoyl)-N-2-pyridinyl-β-alaninate (ChemSpider ID 3012137)
  • Molecular Formula : C₁₆H₁₄ClN₃O₅
  • Molecular Weight : 363.75 g/mol
  • Key Features: Chloro-nitro substitution on the benzoyl group instead of amino-methylamino.
  • Application: Likely a precursor in agrochemical or pharmaceutical synthesis. The electron-withdrawing nitro group reduces basicity, altering reactivity in substitution reactions compared to the amino-methylamino group in the target compound .

Functional Group Analysis

Compound Ester Group Benzoyl Substitution Heterocycle Application
Target Methyl Ester Methyl 3-Amino-4-(methylamino) Pyridinyl Pharmaceutical intermediate
Ethyl Ester (CAS 212322-56-0) Ethyl 3-Amino-4-(methylamino) Pyridinyl Dabigatran synthesis
CAS 211915-84-3 Ethyl Benzimidazole-cyanophenyl Pyridinyl Thrombin inhibitor intermediate
Methyl N-(4-chloro-3-nitrobenzoyl)-... Methyl 4-Chloro-3-nitro Pyridinyl Synthetic precursor
Key Observations:

Ester Group Impact : Methyl esters generally exhibit higher metabolic stability than ethyl esters due to reduced susceptibility to esterase-mediated hydrolysis. This may make the methyl ester variant more suitable for prolonged-action formulations .

In contrast, chloro-nitro or benzimidazole substitutions alter electronic properties and steric bulk, affecting target selectivity .

Heterocyclic Moieties : The pyridinyl group in all compounds facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, a common feature in thrombin inhibitors .

Biological Activity

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine methyl ester, also known by its chemical structure C17H20N4O3, has garnered attention in medicinal chemistry for its potential biological activities. This compound is a derivative of amino acid and benzamide structures, which are often associated with various pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An amino group
  • A methylamino group
  • A pyridine ring
  • A β-alanine moiety

This configuration suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Biological Activity Overview

Research into the biological activity of this compound has yielded promising results in several areas:

  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against viruses such as Hepatitis B Virus (HBV). The mechanism often involves the modulation of host cell factors like APOBEC3G, which plays a crucial role in restricting viral replication .
  • Antitumor Effects : Some studies indicate that derivatives of benzamide can exhibit cytotoxic effects on cancer cells. The structural similarity to known anticancer agents suggests that this compound may also inhibit tumor growth through various pathways, including apoptosis induction .
  • Enzyme Inhibition : The presence of the pyridine and amine groups may allow this compound to interact with specific enzymes, potentially acting as inhibitors. This is particularly relevant in drug design for conditions involving dysregulated enzyme activity.

Case Studies and Experimental Results

A series of studies have been conducted to evaluate the biological activity of similar compounds, providing insights into their mechanisms:

  • Antiviral Studies : Research on related N-phenylbenzamide derivatives has shown that they can increase intracellular levels of APOBEC3G, leading to enhanced inhibition of HBV replication . This suggests that this compound could potentially exhibit similar antiviral properties.
  • Cytotoxicity Assays : In vitro assays using cancer cell lines have demonstrated that compounds with similar structures can induce cell death at specific concentrations (IC50 values). For instance, a related compound showed significant cytotoxicity against HepG2 cells at concentrations around 10 µM .

Table of Biological Activities

Activity TypeCompound TypeMechanism of ActionReference
AntiviralN-phenylbenzamide derivativesIncrease APOBEC3G levels; inhibit HBV replication
CytotoxicityBenzamide derivativesInduce apoptosis in cancer cells
Enzyme InhibitionAmino acid derivativesPotential inhibition of specific enzymes

Q & A

Q. What are the common synthetic routes for N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester?

The compound is synthesized via coupling reactions involving precursors like 2-[(4-cyanophenyl)amino]acetic acid (4) and N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester (5). Key steps include amide bond formation under controlled temperatures (0–5°C) and the use of coupling agents such as HOBt/DCC. The ethyl ester variant (CAS 212322-56-0) is often used as an intermediate, with subsequent transesterification to yield the methyl ester .

Q. How is this compound characterized in pharmaceutical intermediates?

Characterization employs HPLC for purity assessment (>98%), NMR for structural confirmation (e.g., pyridinyl and benzoyl proton signals), and mass spectrometry (LC-MS) to verify molecular weight (e.g., m/z 627.75 for the free base). Residual solvents are quantified via GC-MS, adhering to ICH guidelines .

Q. What role does this compound play in the synthesis of dabigatran etexilate?

It serves as a critical intermediate in the synthesis of dabigatran etexilate mesylate, a direct thrombin inhibitor. The compound undergoes sequential reactions, including benzimidazole ring formation and carboxylate esterification, to construct the final drug’s core structure .

Advanced Research Questions

Q. How can process-related impurities (e.g., dabigatran dimer or n-propyl ester) be controlled during synthesis?

Impurities arise from side reactions such as incomplete coupling or esterification. Control strategies include:

  • Reaction optimization : Strict temperature control (−10°C during azo coupling) to minimize dimerization.
  • Purification : Use of preparative HPLC with C18 columns to isolate impurities like dabigatran dimer (CAS 1408238-40-3) .
  • In-process monitoring : Real-time LC-MS to track impurity levels below 0.15% (ICH Q3A/B thresholds) .

Q. What are the stability challenges of this compound, and how are they addressed?

The compound has a short shelf life due to ester hydrolysis and oxidation. Stabilization methods include:

  • Storage : Under nitrogen at −20°C in amber vials to prevent photodegradation.
  • Lyophilization : Conversion to a stable lyophilized form for long-term storage .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalyst use : DMAP accelerates transesterification from ethyl to methyl ester.
  • Stoichiometric precision : Maintaining a 1:1.05 molar ratio of pyridinyl-β-alanine to benzoyl precursor minimizes unreacted starting material .

Q. What advanced analytical methods are used for quantification and purity assessment?

  • Chiral HPLC : Resolves enantiomeric impurities using Chiralpak AD-H columns.
  • ICP-MS : Detects heavy metal residues (e.g., Pd < 10 ppm) from catalytic steps.
  • 2D NMR (HSQC, HMBC) : Confirms regioselectivity in benzoylation steps .

Q. How are data discrepancies resolved in impurity profiling studies?

Discrepancies (e.g., conflicting LC-MS peaks) are addressed via:

  • Spiking experiments : Co-injection with reference standards (e.g., dabigatran impurity E, CAS 1610758-20-7) to confirm retention times.
  • High-resolution MS : Assigns exact masses to ambiguous peaks (e.g., distinguishing n-propyl ester [m/z 641.78] from methyl ester [m/z 627.75]) .

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